

Technical Support Center: Optimizing α -Amanitin Concentration

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Compound of Interest

Compound Name: Amanitin

Cat. No.: B14720708

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using α -Amanitin for effective inhibition of RNA Polymerase II.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of α -Amanitin?

A1: α -Amanitin is a highly specific and potent inhibitor of eukaryotic RNA Polymerase II (RNAP II) and, to a lesser extent, RNA Polymerase III.[1] It is a cyclic octapeptide toxin found in several species of Amanita mushrooms.[1] Its primary mechanism involves binding to the "bridge helix" of RNAP II.[1][2] This interaction physically obstructs the translocation of the polymerase along the DNA template, which dramatically slows down the rate of transcription from thousands to just a few nucleotides per minute.[1][2] This inhibition of mRNA synthesis ultimately leads to a deficit in protein production and subsequent cell death (apoptosis).[3][4][5]

Q2: How should I dissolve and store α -Amanitin?

A2: α -Amanitin powder is stable for at least two years when stored frozen and protected from light.[6] For experimental use, it can be dissolved in several solvents. It is reportedly soluble in water, methanol, and ethanol.[6] Stock solutions are typically prepared at higher concentrations in water or DMSO.[6][7] It is advisable to prepare fresh solutions for each experiment, as the compound's stability in solution can be variable.[7][8] If using water as the solvent for a stock

solution, it is recommended to filter and sterilize it with a 0.22 μm filter before adding it to cell cultures.[8]

Q3: What is a typical effective concentration range for α -Amanitin in cell culture?

A3: The effective concentration of α -Amanitin is highly dependent on the cell line and the duration of the experiment. RNA Polymerase II is extremely sensitive and can be inhibited by concentrations as low as 1 $\mu\text{g/mL}$. [1] Many studies report using concentrations in the range of 0.25 μM to 10 $\mu\text{g/mL}$. [3][9][10] For determining mRNA decay rates, treatments often involve concentrations around 2.5 $\mu\text{g/mL}$ to 20 $\mu\text{g/mL}$ for several hours. [11] Due to significant variability between cell types, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: Is α -Amanitin stable in cell culture medium?

A4: While the pure compound is very stable, especially when frozen, some product data sheets recommend preparing solutions freshly, suggesting potential instability once dissolved. [3][7][8] However, some researchers have noted that α -Amanitin is a very stable molecule in vitro and that its inhibitory effect can persist for the entire duration of a long-term cell culture experiment. [12] Given these differing observations, the most prudent approach is to prepare stock solutions fresh and minimize the time the compound spends in culture medium before and during the experiment, unless stability for your specific conditions has been validated.

Q5: Are there known off-target effects of α -Amanitin?

A5: In a cellular context, α -Amanitin is highly specific for RNA Polymerase II. However, at high concentrations or during prolonged exposure (e.g., 24 hours), it can induce unintended consequences beyond transcription inhibition. Prolonged treatment has been shown to cause the degradation of other proteins besides the Rpb1 subunit of RNA Polymerase II, such as the DSIF160 protein. [11] Furthermore, the ultimate downstream effect of transcription inhibition is the induction of apoptosis and/or necrosis. [3][13] Therefore, observed cellular effects may be an indirect consequence of widespread transcription shutdown and subsequent cell death pathways rather than a direct, off-target molecular interaction.

Quantitative Data Summary

Table 1: IC50 / LD50 Values of α -Amanitin in Various Cell Lines

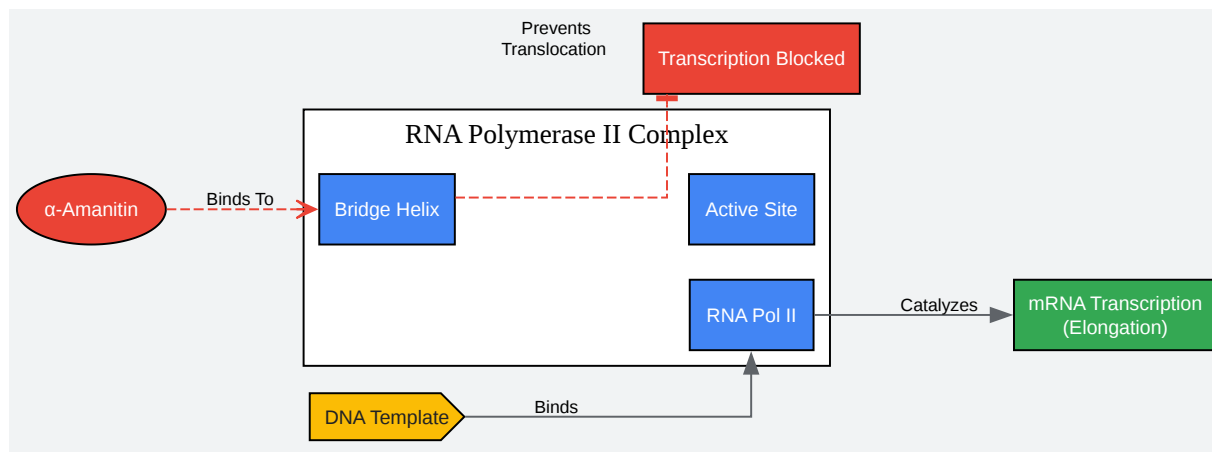
Cell Line	Assay Type	Duration	IC50 / LD50 Value	Reference(s)
MV411	MTS Assay	72 hours	$0.59 \pm 0.07 \mu\text{M}$	[3]
THP1	MTS Assay	72 hours	$0.72 \pm 0.09 \mu\text{M}$	[3]
Jurkat	MTS Assay	72 hours	$0.75 \pm 0.08 \mu\text{M}$	[3]
K562	MTS Assay	72 hours	$2.0 \pm 0.18 \mu\text{M}$	[3]
SUDHL6	MTS Assay	72 hours	$3.6 \pm 1.02 \mu\text{M}$	[3]
HL60	MTS Assay	72 hours	$4.5 \pm 0.73 \mu\text{M}$	[3]
MCF-7	MTT Assay	36 hours	1 $\mu\text{g/mL}$ (approx. 1.09 μM)	[7][14]
Human Cancer Lines*	Cytotoxicity	-	0.25 - 1 μM	[9]

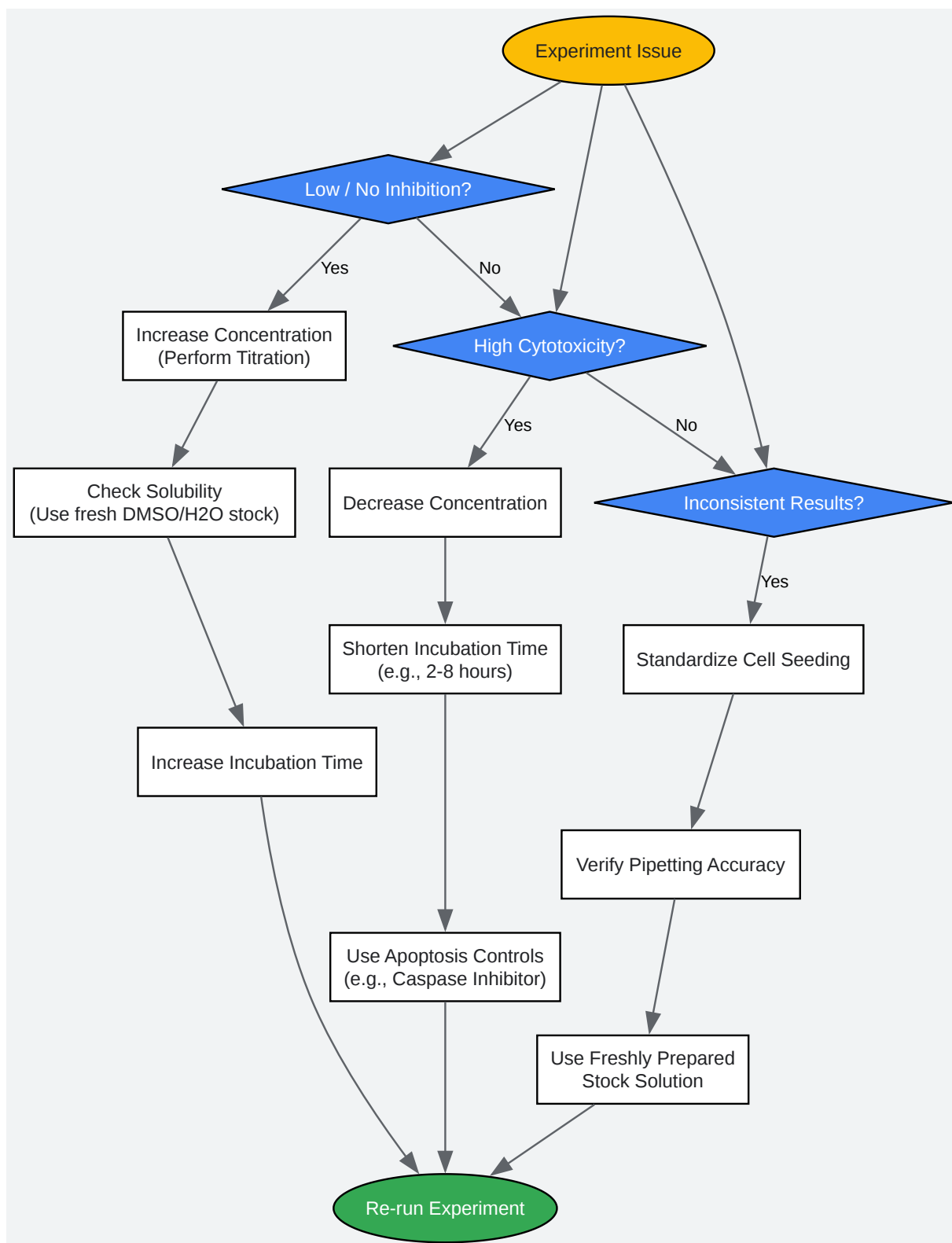
*Includes colorectal, bile duct, and pancreatic cancer cell lines where cytotoxic effects were observed in this range.

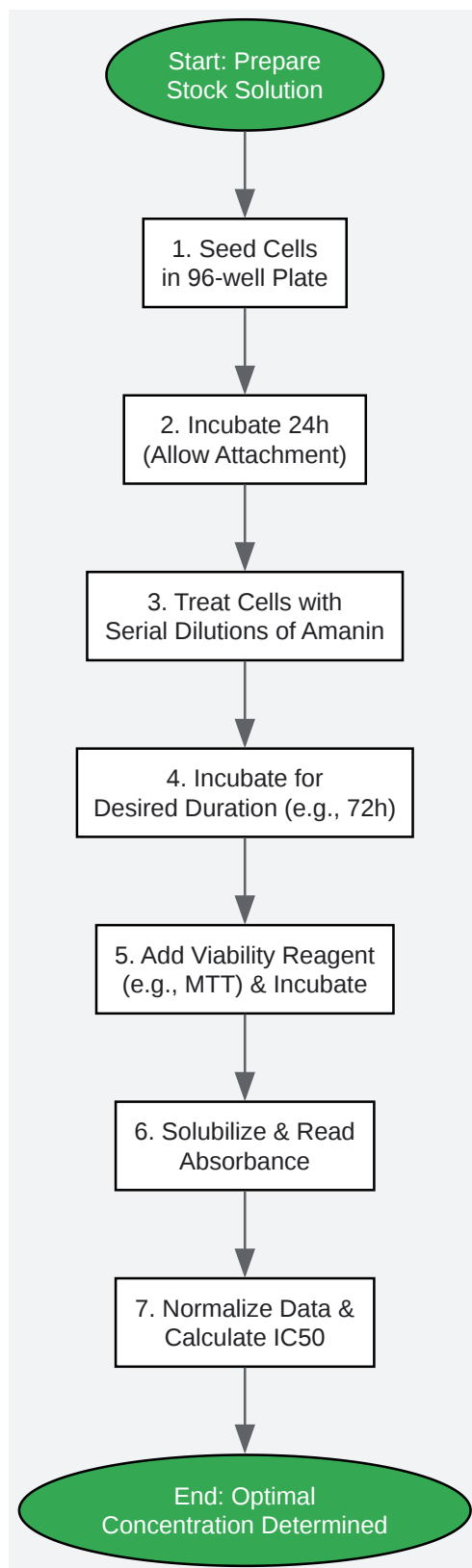
Table 2: Solubility of α -Amanitin

Solvent	Concentration	Notes	Reference(s)
Water	100 mg/mL	Requires sonication	[7]
Water	4.59 mg/mL	Standard dissolution	
DMSO	100 mg/mL	Requires sonication	[7]
PBS	25 mg/mL	Requires sonication, warming, and heat to 60°C	[7]
Methanol	Reportedly Soluble	-	[6]
Ethanol	Reportedly Soluble	-	[6]

Visualized Pathways and Workflows







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